molecular formula C18H25N3O4 B1390898 N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine CAS No. 1099535-99-5

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine

货号: B1390898
CAS 编号: 1099535-99-5
分子量: 347.4 g/mol
InChI 键: WVBLMKYZCTVUCU-QCQGSNGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine is a potent and selective inhibitor of the Main Protease (Mpro, also known as 3CLpro) of SARS-CoV-2. This compound is a key intermediate in the synthetic pathway of Nirmatrelvir (PF-07321332), the antiviral component of the COVID-19 therapeutic Paxlovid. Its primary research value lies in its mechanism of action, where it covalently binds to the catalytic cysteine residue (Cys145) of the viral protease, thereby blocking the enzyme's essential role in processing the viral polyproteins and halting viral replication. Research utilizing this compound is focused on the study of coronavirus virology, the structure-activity relationships of protease inhibitors, and the development of novel antiviral agents. It serves as a critical tool for biochemical assays, enzymatic studies, and as a precursor for further synthetic optimization in medicinal chemistry programs aimed at combating coronaviruses. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8977367/]

属性

IUPAC Name

(2S,3S)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-3-11(2)16(17(23)24)19-18(25)20-8-12-7-13(10-20)14-5-4-6-15(22)21(14)9-12/h4-6,11-13,16H,3,7-10H2,1-2H3,(H,19,25)(H,23,24)/t11-,12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLMKYZCTVUCU-QCQGSNGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine typically involves multi-step organic synthesis. The key steps include the formation of the methanopyrido[1,2-a][1,5]diazocin ring system, followed by the introduction of the isoleucine moiety. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in achieving high purity and efficiency in large-scale production.

化学反应分析

Types of Reactions

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine exhibit promising anticancer properties. Studies have shown that modifications in the diazocin structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells. These properties could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Biochemistry

Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes that are critical in amino acid metabolism or peptide synthesis. This inhibition can lead to altered metabolic profiles that may be useful for therapeutic interventions .

Peptide Synthesis
This compound can serve as a building block in peptide synthesis due to its unique functional groups. The incorporation of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl} into peptides can enhance their stability and bioactivity. Researchers are exploring its use in developing novel peptide-based drugs with improved pharmacokinetic properties .

Pharmacology

Drug Development
The structural characteristics of this compound make it a candidate for drug development targeting specific receptors or pathways. Its ability to modify biological interactions at the molecular level opens avenues for creating targeted therapies for various diseases including metabolic disorders and cancers .

Bioavailability Studies
Studies are being conducted to assess the bioavailability of this compound when administered through different routes (oral vs. intravenous). Understanding its pharmacokinetic profile is essential for determining effective dosages and delivery methods in clinical settings .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2NeuroprotectionShowed reduced neuronal cell death in models of oxidative stress compared to untreated controls.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific amino acid decarboxylases with potential implications for metabolic regulation.

作用机制

The mechanism of action of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include binding to active sites, altering protein conformation, or inhibiting specific biochemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the design of more effective analogs.

相似化合物的比较

Amino Acid Variants

Compound Name Amino Acid Molecular Formula Molecular Weight Key Properties
N-{[(1S,5R)-8-Oxo-...]carbonyl}-L-alanine L-alanine C₁₅H₁₉N₃O₄ 305.33 Lower hydrophobicity (shorter side chain), higher polarity
N-{[(1S,5R)-8-Oxo-...]carbonyl}-L-isoleucine (Target Compound) L-isoleucine C₁₈H₂₅N₃O₄* ~363.4* Increased hydrophobicity, bulkier side chain enhances potential hydrophobic interactions
N-([(1S)-8-Oxo-...]carbonyl)glycine Glycine C₁₄H₁₇N₃O₄ 291.3 Minimal steric hindrance, higher solubility

*Inferred based on L-isoleucine’s molecular weight (131.17 g/mol) versus L-alanine (89.09 g/mol).

Core-Modified Derivatives

  • (1R,5S)-N-Allyl-9,11-dibromo-8-oxo-...carboxamide : Bromine substituents increase molecular weight (e.g., 9,11-dibromo) and alter electronic properties, enhancing antiviral activity against H1N1 and parainfluenza virus.
  • 8-Oxo-...carbaldehyde : The aldehyde group introduces electrophilic reactivity, enabling nucleophilic additions or Schiff base formation.

Physicochemical and Bioactivity Comparisons

Physicochemical Properties

  • LogP and Solubility : The L-isoleucine derivative is predicted to have a higher LogP than L-alanine and glycine analogs due to its branched alkyl chain, reducing aqueous solubility but improving membrane permeability .
  • NMR Profiles : The diazocine core generates distinct ¹H/¹³C NMR signals (e.g., δ 2.5–4.2 ppm for aliphatic protons, δ 7.5–8.0 ppm for aromatic protons) . Substituents like bromine or aldehydes introduce additional deshielding effects .

生物活性

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine is a complex organic compound with potential biological significance. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 291.33 g/mol
  • CAS Number : 956923-67-4
  • Structure : The compound features a unique bicyclic framework that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrido[1,2-a][1,5]diazocin have shown effectiveness against various bacterial strains. While specific data for this compound remains limited, its structural analogs suggest potential efficacy.

2. Anticancer Properties

Studies have explored the anticancer potential of related compounds. For example:

  • Mechanism : Some pyrido[1,2-a][1,5]diazocins inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Case Study : A study showed that a similar compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation.

3. Neurological Effects

Preliminary research suggests that compounds in this class may influence neurotransmitter systems:

  • Potential Benefits : They may modulate GABAergic and dopaminergic activities.
  • Research Findings : Animal models have indicated improvements in cognitive function and reduced anxiety-like behaviors.

Data Tables

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeMechanism of ActionReference
Pyrido[1,2-a][1,5]diazocin DerivativeAntimicrobialDisruption of bacterial cell wall
Pyrido[1,2-a][1,5]diazocin AnalogAnticancerInduction of apoptosis
Tetrahydro DerivativeNeuroprotectiveModulation of neurotransmitter release

Case Studies

Several case studies have highlighted the potential of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[1,2-a][1,5]diazocins demonstrated significant tumor regression in mouse models. The mechanism involved inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Neuropharmacological Effects

Research on related tetrahydro derivatives revealed notable effects on anxiety and depression models in rodents. The compounds enhanced GABA receptor activity leading to anxiolytic effects.

常见问题

Q. What synthetic strategies are recommended for constructing the 1,5-methanopyrido[1,2-a][1,5]diazocine core of this compound?

The synthesis of the bicyclic 1,5-methanopyrido-diazocine scaffold typically involves multi-step reactions, including:

  • Ring-closing strategies : Use of cycloaddition reactions or intramolecular amide bond formation to establish the fused bicyclic system. Evidence from related compounds (e.g., in ) highlights the use of reflux conditions with phenyl isocyanate or thiocyanate for functionalization at the 9-position of the core .
  • Stereochemical control : Chiral auxiliaries or catalytic asymmetric synthesis may be required to achieve the (1S,5R) configuration. For example, Duff reactions () have been employed for formylation of similar cores, preserving stereochemistry .
  • Post-synthetic modifications : Coupling with L-isoleucine via carbodiimide-mediated amide bond formation, as seen in analogous carboxamide derivatives () .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

NMR analysis ( ) provides critical insights:

  • 1H and 13C NMR : Assign chemical shifts to confirm the bicyclic scaffold and substituents. For instance, downfield shifts near δ 8 ppm (1H) or δ 170 ppm (13C) may indicate carbonyl groups in the 8-oxo and carboxamide moieties .
  • 2D experiments (COSY, HSQC, HMBC) : Resolve overlapping signals in the 1.5–4.5 ppm region (common for hydrogens in the tetrahydro and methano groups) and confirm connectivity between L-isoleucine and the core .
  • Stereochemical validation : Nuclear Overhauser effect (NOE) experiments can verify the spatial arrangement of substituents in the bicyclic system .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • LogP and solubility : Tools like MarvinSketch or ACD/Labs can estimate LogP (~1.25 based on ) and solubility, though experimental validation (e.g., HPLC) is recommended due to discrepancies in silico predictions .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the bicyclic core and L-isoleucine sidechain under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-activity relationship (SAR) studies : Modify the L-isoleucine moiety or core substituents (e.g., bromination at C9/C11 in ) to enhance binding affinity or selectivity .
  • Docking studies : Use crystallographic data from related enzymes (e.g., diguanylate cyclases in ) to model interactions. For example, the carboxamide group may hydrogen-bond with catalytic residues .
  • In vitro assays : Test inhibition of biofilm formation (as in ) using microtiter plate assays with Pseudomonas aeruginosa or similar models .

Q. What methodologies address contradictions in spectral or bioactivity data?

  • Batch-to-batch variability : Characterize purity via HPLC-MS () and correlate with bioactivity. Impurities <5% (as in Combi-Blocks’ specifications) are critical for reproducible results .
  • Dynamic light scattering (DLS) : Assess aggregation in solution, which may artificially inflate or suppress activity in enzymatic assays .
  • Control experiments : Compare with structurally validated analogs (e.g., ’s aldehyde derivatives) to isolate spectral anomalies .

Q. How can X-ray crystallography advance understanding of this compound’s mechanism?

  • Co-crystallization with targets : Resolve binding modes using synchrotron radiation, as demonstrated for DGC inhibitors (). The 8-oxo group may coordinate metal ions in active sites .
  • Crystallographic refinement : Use programs like PHENIX to model disorder in flexible regions (e.g., the methano bridge) .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow chemistry : Optimize ring-closing steps in continuous reactors to improve yield and reduce side reactions (’s iodonium salt methods) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives, as seen in ’s Duff reaction modifications .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between predicted and observed bioactivity?

  • Meta-analysis of structural analogs : Compare with ’s LP3134, which shares the 8-oxo-diazocine scaffold but shows variable efficacy against DGC. Differences in substituent bulk or polarity may explain inconsistencies .
  • Proteomic profiling : Identify off-target interactions using affinity pull-down assays combined with LC-MS/MS .

Q. What steps validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide bond) .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound degradation over 24 hours .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

Technique Critical Peaks Interpretation
1H NMR (CDCl3)δ 1.2–1.5 (m, L-isoleucine CH3)Confirms alkyl chain integrity
13C NMRδ 175–180 (C=O of carboxamide)Validates amide bond formation
IR~1650 cm⁻¹ (amide I band)Supports carboxamide presence

Q. Table 2. Comparative Bioactivity of Analogous Compounds

Compound Target IC50 (µM) Reference
LP3134 ()Diguanylate cyclase2.4
Amb2250087 (Ev 11)Biofilm inhibition15.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine
Reactant of Route 2
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。